molecular formula C12H15N B8751669 3-(cyclohex-1-en-1-yl)aniline

3-(cyclohex-1-en-1-yl)aniline

Cat. No.: B8751669
M. Wt: 173.25 g/mol
InChI Key: JBNMSYCLKLNRAP-UHFFFAOYSA-N
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Description

3-(cyclohex-1-en-1-yl)aniline is an organic compound that features a cyclohexene ring attached to an aniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(cyclohex-1-en-1-yl)aniline can be synthesized through several methods. One common approach involves the reaction of cyclohexene with aniline in the presence of a catalyst. The reaction typically requires specific conditions such as elevated temperatures and the use of solvents to facilitate the process .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(cyclohex-1-en-1-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The conditions for these reactions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield cyclohexenone derivatives, while reduction can produce cyclohexylamine derivatives .

Scientific Research Applications

3-(cyclohex-1-en-1-yl)aniline has several scientific research applications:

Mechanism of Action

The mechanism by which 3-(cyclohex-1-en-1-yl)aniline exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, influencing metabolic pathways and cellular functions. The exact pathways and targets can vary depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(cyclohex-1-en-1-yl)aniline include:

Uniqueness

This compound is unique due to the presence of both the cyclohexene ring and the aniline group, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications that are not possible with simpler analogs.

Properties

Molecular Formula

C12H15N

Molecular Weight

173.25 g/mol

IUPAC Name

3-(cyclohexen-1-yl)aniline

InChI

InChI=1S/C12H15N/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h4-5,7-9H,1-3,6,13H2

InChI Key

JBNMSYCLKLNRAP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)C2=CC(=CC=C2)N

Origin of Product

United States

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